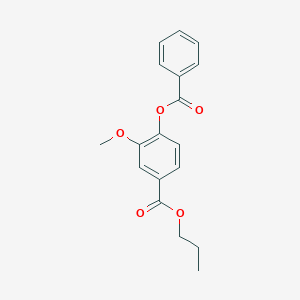![molecular formula C21H19ClN2O4S B309334 4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B309334.png)
4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide, also known as MK-2206, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications.
作用機序
4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide works by inhibiting the activity of AKT, a protein kinase that plays a crucial role in cell survival and proliferation. AKT is activated by various growth factors and cytokines, and its activity is regulated by phosphorylation. This compound binds to the PH domain of AKT, preventing its translocation to the plasma membrane and subsequent activation. This inhibition of AKT activity leads to the induction of apoptosis in cancer cells and improved insulin sensitivity in metabolic disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in various preclinical and clinical studies. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative diseases, this compound has been shown to improve cognitive function and reduce neuroinflammation. In metabolic disorders, this compound has been shown to improve insulin sensitivity and glucose metabolism. However, the exact mechanism of action and the extent of its effects in humans are still being studied.
実験室実験の利点と制限
4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide has several advantages for lab experiments, including its high potency, selectivity, and availability. It has been extensively studied in preclinical models, and its safety profile has been well-established. However, there are also some limitations to its use in lab experiments. For example, its solubility in aqueous solutions is relatively low, which can limit its use in certain assays. It also has a relatively short half-life, which can affect its pharmacokinetics and efficacy.
将来の方向性
There are several future directions for the use of 4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide in scientific research. One potential direction is the development of combination therapies that include this compound and other targeted therapies. Another direction is the investigation of its use in other diseases, such as autoimmune disorders and infectious diseases. Additionally, the development of more potent and selective inhibitors of AKT could lead to the development of more effective therapies for cancer and other diseases.
Conclusion
This compound is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promising results in preclinical and clinical studies, and its use in combination therapies and other diseases is a promising area of future research.
合成法
The synthesis of 4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide involves a series of chemical reactions starting from commercially available 2-methylbenzoic acid. The reaction involves various reagents such as thionyl chloride, dimethylformamide, and potassium carbonate. The final product is obtained after purification using column chromatography. The synthesis method of this compound has been well-documented in scientific literature, and its purity and quality have been verified through various analytical techniques.
科学的研究の応用
4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide has been used in various scientific research applications, including cancer research, neurodegenerative diseases, and metabolic disorders. In cancer research, this compound has been shown to inhibit the activity of AKT, a protein kinase that promotes cell survival and proliferation. This inhibition of AKT activity leads to the induction of apoptosis in cancer cells, making this compound a potential therapeutic agent in cancer treatment. In neurodegenerative diseases, this compound has been shown to improve cognitive function and reduce neuroinflammation. In metabolic disorders, this compound has been shown to improve insulin sensitivity and glucose metabolism.
特性
分子式 |
C21H19ClN2O4S |
|---|---|
分子量 |
430.9 g/mol |
IUPAC名 |
4-chloro-3-[(4-methoxyphenyl)sulfonylamino]-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C21H19ClN2O4S/c1-14-5-3-4-6-19(14)23-21(25)15-7-12-18(22)20(13-15)24-29(26,27)17-10-8-16(28-2)9-11-17/h3-13,24H,1-2H3,(H,23,25) |
InChIキー |
GAEMLRXMPZUPHB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)OC |
正規SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-(3,5-dimethylphenyl)-3-[(3-methylbenzoyl)amino]benzamide](/img/structure/B309251.png)
![Methyl 3-methoxy-4-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B309253.png)
![Ethyl 2-hydroxy-5-[(3-methylbenzoyl)amino]benzoate](/img/structure/B309254.png)


![N-(2-ethoxyphenyl)-3-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309259.png)
![Methyl 2-hydroxy-5-{[2-(4-isobutylphenyl)propanoyl]amino}benzoate](/img/structure/B309260.png)
![N-(4-fluorophenyl)-2-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309261.png)
![4-chloro-N-(2-ethoxyphenyl)-3-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309265.png)
![Propyl 5-[(2,4-dichlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309267.png)
![2,4-dichloro-N-{3-[(4-methoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B309268.png)

![Ethyl 5-[(2,4-dichlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309271.png)
![2,4-dichloro-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309272.png)